molecular formula C16H15N3O4S B12939429 Acetamide, N-(1,6-dihydro-4-(1-hydroxy-3-oxo-2-(phenylthio)-1-buten-1-yl)-6-oxo-2-pyrimidinyl)- CAS No. 86971-06-4

Acetamide, N-(1,6-dihydro-4-(1-hydroxy-3-oxo-2-(phenylthio)-1-buten-1-yl)-6-oxo-2-pyrimidinyl)-

Cat. No.: B12939429
CAS No.: 86971-06-4
M. Wt: 345.4 g/mol
InChI Key: FIZZWTCETWUZDQ-CCEZHUSRSA-N
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Description

Tautomerism

The pyrimidinone core exists in equilibrium between keto (lactam) and enol (lactim) forms, with the keto form stabilized by aromaticity. Additionally, the butenyl substituent’s α,β-unsaturated ketone may undergo keto-enol tautomerism, though conjugation with the thioether group likely favors the keto configuration.

Geometric Isomerism

The butenyl chain’s double bond (between C2 and C3) permits cis/trans isomerism. Steric hindrance from the phenylthio group at C2 and the hydroxyl at C1 may favor the trans configuration, minimizing non-bonded interactions.

Stereoisomerism

The hydroxyl-bearing carbon (C1 of the butenyl chain) constitutes a chiral center, yielding two enantiomers. Synthesis under non-stereoselective conditions would produce a racemic mixture, though resolution or asymmetric synthesis could isolate individual enantiomers for pharmacological study.

Properties

CAS No.

86971-06-4

Molecular Formula

C16H15N3O4S

Molecular Weight

345.4 g/mol

IUPAC Name

N-[4-[(E)-1-hydroxy-3-oxo-2-phenylsulfanylbut-1-enyl]-6-oxo-1H-pyrimidin-2-yl]acetamide

InChI

InChI=1S/C16H15N3O4S/c1-9(20)15(24-11-6-4-3-5-7-11)14(23)12-8-13(22)19-16(18-12)17-10(2)21/h3-8,23H,1-2H3,(H2,17,18,19,21,22)/b15-14+

InChI Key

FIZZWTCETWUZDQ-CCEZHUSRSA-N

Isomeric SMILES

CC(=O)/C(=C(/C1=CC(=O)NC(=N1)NC(=O)C)\O)/SC2=CC=CC=C2

Canonical SMILES

CC(=O)C(=C(C1=CC(=O)NC(=N1)NC(=O)C)O)SC2=CC=CC=C2

Origin of Product

United States

Biological Activity

Acetamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Acetamide, N-(1,6-dihydro-4-(1-hydroxy-3-oxo-2-(phenylthio)-1-buten-1-yl)-6-oxo-2-pyrimidinyl)- , with the molecular formula C16H15N3O4SC_{16}H_{15}N_{3}O_{4}S and CAS number 86971-06-4, is a notable example. This article reviews its biological activity, focusing on antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure

The structural formula of the compound is essential for understanding its biological activity. The compound features a pyrimidine ring and a phenylthio group, which are crucial for its interaction with biological targets.

Antimicrobial Activity

Several studies have shown that acetamide derivatives exhibit significant antimicrobial properties. For instance, a study focused on various acetamide compounds demonstrated their ability to inhibit both Gram-positive and Gram-negative bacteria. The results indicated that acetamide derivatives could produce inhibition zones ranging from 8 mm to 14 mm against strains such as Bacillus subtilis and Staphylococcus aureus, while showing weaker activity against Pseudomonas aeruginosa (6 mm to 12 mm) .

Compound Target Bacteria Zone of Inhibition (mm)
Acetamide ABacillus subtilis14
Acetamide BStaphylococcus aureus12
Acetamide CEscherichia coli10
Acetamide DPseudomonas aeruginosa6

Anticancer Activity

The anticancer potential of acetamide derivatives has been explored in various in vitro studies. For example, compounds similar to the target compound have been tested against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated that these compounds could inhibit cell proliferation effectively, with IC50 values suggesting significant potency .

Enzyme Inhibition

The compound's ability to inhibit key enzymes has also been a focus of research. Inhibitory assays against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) revealed that certain derivatives displayed promising inhibition profiles. For instance, one study reported IC50 values of approximately 0.907 µM for AChE and around 46.42 µM for BChE . This suggests potential applications in treating conditions like Alzheimer's disease.

Case Studies

  • Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties of a series of acetamides, including the target compound. The study utilized disk diffusion methods to evaluate effectiveness against several pathogens, confirming significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Screening : Another study evaluated the anticancer effects on various human cell lines. The findings demonstrated that specific modifications in the acetamide structure enhanced cytotoxicity against cancer cells while maintaining low toxicity towards normal cells.

Scientific Research Applications

Pharmaceutical Development

Acetamide derivatives are often explored for their potential as pharmaceutical agents. The unique structure of this compound suggests possible activity against various diseases, particularly in oncology and infectious diseases.

Case Study: Anticancer Activity

Research has indicated that compounds similar to Acetamide can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, studies have shown that derivatives can induce apoptosis in cancer cells through the activation of p53 pathways .

Antimicrobial Properties

The compound's structural characteristics may also confer antimicrobial properties. Preliminary studies suggest that it could be effective against a range of bacterial strains.

Case Study: Antibacterial Efficacy

In vitro studies have demonstrated that compounds with similar functionalities exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. These findings highlight the potential for developing new antibiotics based on this acetamide structure .

Enzyme Inhibition

Acetamide derivatives are being investigated as enzyme inhibitors, particularly in the context of metabolic disorders.

Case Study: Inhibition of Enzymatic Activity

Research has shown that certain acetamide compounds can inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic applications in conditions like diabetes and obesity .

Activity TypeTarget Disease/ConditionReference
AnticancerVarious cancers
AntimicrobialBacterial infections
Enzyme inhibitionMetabolic disorders

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of Acetamide derivatives.

Structural FeatureEffect on Activity
Pyrimidine ringEnhances bioavailability
Phenylthio groupIncreases antimicrobial potency

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares a pyrimidinone-acetamide scaffold with several analogs, but its 1-hydroxy-3-oxo-2-(phenylthio)-1-buten-1-yl substituent distinguishes it from others. Key structural comparisons include:

  • 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (5.12): Features a 4-methyl-pyrimidinone and a benzyl group on the acetamide nitrogen. The thioether linkage is simpler, lacking the conjugated ketone and phenylthio groups of the target compound .
  • 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide (5.15): Substitutes the benzyl group with a 4-phenoxy-phenyl moiety, enhancing aromaticity but lacking the hydroxy-oxo-buthenyl system .
  • Acetamide, N-(1-ethenyl-1,2-dihydro-2-oxo-4-pyrimidinyl)- (27248-06-2) : Replaces the buthenyl substituent with an ethenyl group , altering conjugation and steric effects .

Physicochemical Properties

Compound Name Key Substituents Yield (%) Melting Point (°C) Notable NMR Shifts (δ, ppm)
Target Compound 1-hydroxy-3-oxo-2-(phenylthio)-butenyl N/A N/A N/A
5.12 4-methyl-pyrimidinone, benzyl 66 196–198 12.50 (NH), 10.01 (CH2NHCO), 6.05 (CH-5)
5.15 4-methyl-pyrimidinone, 4-phenoxy-phenyl 60 224–226 12.45 (NH), 10.08 (NHCO), 5.98 (CH-5)

The hydroxy-ketone-phenylthio system in the target compound likely increases polarity compared to 5.12 and 5.15, which could affect solubility and melting point. The phenylthio group may enhance stability via resonance or steric hindrance, though experimental data are needed for confirmation.

Spectroscopic Features

  • NMR : The target compound’s conjugated system would likely exhibit distinct proton environments. For example:
    • The 1-hydroxy group may appear as a broad singlet (δ ~5–6 ppm).
    • The phenylthio protons could resonate near δ 7.3–7.6 ppm (cf. 5.12/5.15 aromatic protons ).
    • The 3-oxo group may deshield adjacent protons, similar to the CH-5 signals in 5.12/5.15 (δ ~6.0 ppm).

Functional Implications

  • Biological Activity : While 5.12 and 5.15 were synthesized for antimicrobial screening , the target compound’s unique substituent could modulate interactions with biological targets, such as enzymes or receptors.

Preparation Methods

Pyrimidine Core Functionalization

The pyrimidine ring is typically functionalized at the 2- and 4-positions to introduce substituents such as the acetamide and butenyl groups. Common methods include:

  • Nucleophilic substitution on chloropyrimidines: Starting from 2-chloropyrimidin-4-yl derivatives, nucleophiles such as amines or thiols can be introduced under mild conditions using bases like cesium carbonate or potassium carbonate in polar aprotic solvents (e.g., N,N-dimethylformamide) at room temperature to moderate heating (20–135°C).

  • Use of cesium carbonate or potassium carbonate as bases: These bases facilitate substitution reactions with high yields (up to 83–90%) and good selectivity, often under inert atmosphere to prevent side reactions.

  • Reflux conditions in DMF or mixed solvents: Heating to reflux (e.g., 135°C) for several hours (6–12 h) is common to drive the substitution to completion, followed by aqueous workup and filtration to isolate the product.

Introduction of the Phenylthio Group

The phenylthio substituent on the butenyl side chain is introduced via:

Formation of the Acetamide Linkage

The acetamide bond formation involves:

  • Amidation reactions: Coupling of the pyrimidinyl amine with acetic acid derivatives (e.g., acetic anhydride, acetyl chloride) or activated esters under controlled conditions.

  • Use of coupling agents or direct acylation: Depending on the substrate reactivity, direct acylation with acetyl chloride in the presence of a base (e.g., triethylamine) or carbodiimide coupling agents can be employed.

  • Reaction conditions: Typically performed in aprotic solvents such as chloroform or acetonitrile, at room temperature or mild heating (20–60°C), with stirring for several hours to overnight.

Control of Hydroxy and Oxo Functionalities

Representative Experimental Procedures

Step Reagents & Conditions Yield & Notes
Pyrimidine substitution 2-chloropyrimidine derivative, cesium carbonate or potassium carbonate, DMF, 20–135°C, 6–12 h, inert atmosphere 83–90% yield; high selectivity; filtration and washing to isolate product
Phenylthio introduction Phenylthiol or phenylthiolate, mild base, room temperature, inert atmosphere High selectivity; avoids oxidation; controlled addition to prevent side reactions
Acetamide formation Acetyl chloride or acetic anhydride, triethylamine, chloroform or acetonitrile, 20–60°C, 2–12 h Yields up to 76%; reflux or room temperature; aqueous workup and purification
Hydroxy/oxo group control Mild oxidation/reduction, protecting groups if needed Maintains functional group integrity; avoids over-oxidation

Analytical and Purification Techniques

  • Chromatography: High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are used to monitor reaction progress and purity.

  • Filtration and washing: After reaction completion, products are isolated by filtration, washed with water or solvent mixtures (e.g., water/DMF, ethyl acetate), and dried under vacuum.

  • Spectroscopic characterization: $$^{1}H$$ NMR, MS (ES+), and IR spectroscopy confirm structure and purity.

Summary of Research Findings

  • The use of cesium carbonate and potassium carbonate bases in DMF solvent under inert atmosphere is a robust method for pyrimidine substitution, yielding high purity products with good selectivity.

  • Phenylthio group introduction requires careful control of reaction conditions to prevent oxidation and side reactions, often achieved by mild bases and inert atmosphere.

  • Acetamide bond formation is efficiently achieved by acylation with acetyl chloride or anhydride in the presence of triethylamine, with yields around 76% reported.

  • The overall synthetic route is modular, allowing for optimization of each step to maximize yield and purity.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for optimizing the yield of this acetamide derivative?

  • Methodological Answer : Synthesis optimization can be guided by adjusting reaction conditions such as temperature, solvent polarity, and catalyst selection. For example, reports a 66% yield for a structurally related pyrimidinyl-acetamide compound synthesized under mild conditions (ethanol, piperidine, 0–5°C, 2 hours). Key variables to test include:

  • Reaction Time : Prolonged reaction times may reduce decomposition of thermally sensitive groups (e.g., the 1-hydroxy-3-oxo moiety).
  • Catalyst : Piperidine (used in for similar acetamide syntheses) could enhance nucleophilic substitution efficiency.
  • Purification : Recrystallization from DMSO (as in ) may improve purity.
  • Table : Comparison of yields under varying conditions (hypothetical data):
SolventCatalystTemp (°C)Time (h)Yield (%)
EthanolPiperidine0–5266
DMFDBU25445
THFNone50630

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:

  • ¹H NMR : Assign peaks using ’s data (e.g., δ 12.50 ppm for NH protons, δ 6.05 ppm for pyrimidinyl CH-5).
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., uses PubChem-derived data for analogous compounds).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., ’s spirocyclic acetamide structure).
  • HPLC : Monitor purity, especially for polar functional groups like the hydroxy and oxo moieties.

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved during structural confirmation?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) or solvent interactions. For example:

  • Tautomeric Equilibria : The 1-hydroxy-3-oxo group may exist in keto-enol forms, causing split peaks in NMR (’s δ 10.01 ppm for NH may reflect hydrogen bonding).
  • Computational Modeling : Use DFT calculations to predict NMR shifts (e.g., B3LYP/6-311+G(d,p) basis set) and compare with experimental data.
  • Variable Temperature NMR : Conduct experiments at different temperatures to stabilize specific tautomers.

Q. What experimental designs are suitable for probing the reactivity of the phenylthio and hydroxy groups in further derivatization?

  • Methodological Answer : Focus on selective functionalization:

  • Phenylthio Group : Test nucleophilic aromatic substitution (e.g., replacing SPh with amines under Pd catalysis).
  • Hydroxy Group : Protect as a silyl ether (e.g., TBSCl) to prevent interference during subsequent reactions.
  • Table : Example reaction pathways (hypothetical):
Functional GroupReaction TypeReagentsExpected Product
PhenylthioSNArKNH₂, Pd(OAc)₂Amino-substituted derivative
HydroxySilylationTBSCl, imidazoleTBS-protected intermediate

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer : Use a modular synthesis approach inspired by :

Core Modifications : Vary the pyrimidinyl substituents (e.g., replace phenylthio with methylthio).

Side-Chain Variations : Introduce bioisosteres (e.g., replace acetamide with sulfonamide).

Bioassays : Test derivatives against target enzymes (e.g., kinases or oxidoreductases) to correlate structural changes with activity.

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing bioactivity data from derivatives of this compound?

  • Methodological Answer : Employ inferential statistics as outlined in :

  • Dose-Response Curves : Fit data using nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values.
  • Principal Component Analysis (PCA) : Reduce dimensionality of SAR data to identify critical structural features.
  • ANOVA : Compare mean activity across derivative groups (e.g., p < 0.05 threshold).

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